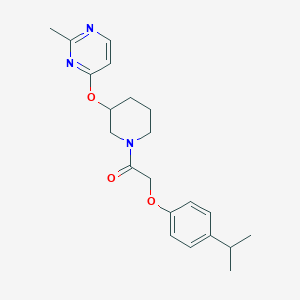
2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, also known as IPMPD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the adenosine A2A receptor, which plays an important role in the regulation of various physiological processes in the body.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its selective binding to the adenosine A2A receptor, which is found in various tissues throughout the body. This binding inhibits the activity of the receptor and leads to a decrease in the levels of cyclic AMP (cAMP), a second messenger that plays an important role in many cellular processes. The inhibition of the adenosine A2A receptor has been shown to have a variety of effects on physiological processes, including the regulation of blood pressure, heart rate, and immune function.
Biochemical and Physiological Effects:
2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of cAMP production, the modulation of dopamine signaling in the brain, and the regulation of blood pressure and heart rate. 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has also been shown to have anti-inflammatory effects and to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone in laboratory experiments is its selective binding to the adenosine A2A receptor, which allows for the specific modulation of this receptor without affecting other receptors in the body. This selectivity makes 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone a valuable tool for studying the role of the adenosine A2A receptor in various physiological processes. However, there are also limitations to the use of 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone in laboratory experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research on 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone. One area of interest is the development of new drugs that target the adenosine A2A receptor for the treatment of neurological disorders, such as Parkinson's disease. Another area of research is the investigation of the potential anti-inflammatory and anti-cancer effects of 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone and its effects on various physiological processes.
Synthesis Methods
The synthesis of 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves several steps, including the preparation of the starting materials and the reaction of these materials to form the final product. The detailed synthesis method has been described in several research papers, and it typically involves the use of organic solvents, reagents, and catalysts. The synthesis of 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Scientific Research Applications
2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has been used to study the role of the adenosine A2A receptor in the regulation of dopamine signaling in the brain. This research has led to a better understanding of the mechanisms underlying certain neurological disorders, such as Parkinson's disease.
properties
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(2)17-6-8-18(9-7-17)26-14-21(25)24-12-4-5-19(13-24)27-20-10-11-22-16(3)23-20/h6-11,15,19H,4-5,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSIAHSTYFBLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)COC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-2-chloroacetamide;hydrochloride](/img/structure/B2880555.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide](/img/structure/B2880558.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate](/img/structure/B2880562.png)
![3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880565.png)



![(Z)-3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2880572.png)

